

Reducing alpha case formation during C175 heat treatment

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Compound of Interest

Compound Name: C 175

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Technical Support Center: C17500 Heat Treatment

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the formation of surface oxidation, often mistakenly referred to as "alpha case," during the heat treatment of C17500 beryllium copper alloys. This resource is intended for researchers, scientists, and drug development professionals utilizing this high-conductivity alloy in their applications.

Frequently Asked Questions (FAQs)

Q1: What is "alpha case" and does it form on C17500 copper alloys during heat treatment?

A1: Alpha case is a hard, brittle, oxygen-enriched surface layer that can form on certain metals, most notably titanium alloys, during heat treatment at elevated temperatures. This layer is detrimental to the mechanical properties of the material, particularly its fatigue life.

For C17500 and other beryllium copper alloys, the surface phenomenon encountered during heat treatment is not a true alpha case. Instead, a surface oxide layer forms due to the high affinity of beryllium for oxygen. This layer is primarily composed of beryllium oxide (BeO) and copper oxides. While not technically alpha case, this oxide layer can still impact subsequent processing steps like plating, soldering, or brazing if not properly controlled and removed.

Q2: What causes the formation of a surface oxide layer on C17500 during heat treatment?

A2: The formation of a surface oxide layer on C17500 during age hardening is an inherent characteristic of the alloy. Beryllium is highly reactive with oxygen, and its oxidation cannot be entirely prevented, even when heat treating in a vacuum or a pure hydrogen atmosphere.^[1] The primary factors influencing the thickness and composition of this oxide layer are the heat treatment temperature, time, and the composition of the furnace atmosphere.

Q3: How does the furnace atmosphere affect surface oxidation on C17500?

A3: The furnace atmosphere plays a critical role in the extent of surface oxidation:

- Air: Heat treating in an air atmosphere will result in the heaviest, often black, oxide layer.
- Inert Atmospheres (Nitrogen, Argon): These are recommended to minimize the formation of copper oxides, resulting in a thinner, more manageable surface layer.
- Reducing Atmospheres (e.g., Hydrogen-Nitrogen blends): A low dew point atmosphere with a small percentage of hydrogen in nitrogen can further reduce the formation of copper oxides, though it will not prevent the formation of beryllium oxide.^[1]

Q4: Can the surface oxide layer be removed after heat treatment?

A4: Yes, the surface oxide layer can and should be removed if subsequent surface treatments like plating or soldering are required. The most common method is acid pickling. A typical procedure involves immersing the parts in a heated sulfuric acid solution. The ease of removal depends on the composition of the oxide layer, which is influenced by the heat treatment temperature.

Q5: How does the heat treatment temperature affect the composition of the oxide layer?

A5: For high-strength beryllium copper alloys like C17200 (Alloy 25), the composition of the oxide layer is temperature-dependent. At age hardening temperatures below 700°F, the oxide is a mixture of beryllium oxide and copper oxides.^[1] As the temperature increases, the proportion of the more tenacious beryllium oxide in the outer layer also increases, potentially making it more difficult to remove.^[1]

Troubleshooting Guide: Surface Oxidation on C17500

This guide provides a systematic approach to troubleshooting excessive or problematic surface oxidation during the heat treatment of C17500.

Problem: Excessive or non-uniform oxide layer after heat treatment.

Initial Assessment:

- **Visual Inspection:** Is the oxide layer thick, black, and flaky, or is it a thin, transparent film? Is the appearance uniform across the part?
- **Review Heat Treatment Parameters:** Confirm the temperature, time, and furnace atmosphere used for the age hardening process.

Troubleshooting Steps:

Symptom	Potential Cause	Recommended Action
Thick, black, flaky oxide	Heat treatment in an air atmosphere.	Switch to an inert atmosphere such as nitrogen or argon. For critical applications, consider a reducing atmosphere (e.g., 5% hydrogen in nitrogen with a low dew point).
Non-uniform or discolored surface	Contamination on the part surface prior to heat treatment (e.g., oils, grease).	Implement a thorough degreasing and cleaning procedure for all parts before they enter the furnace.
Inconsistent furnace atmosphere or leaks.	Verify the integrity of the furnace seals and ensure a consistent flow of the desired atmosphere. Check for any potential sources of oxygen or moisture ingress.	
Difficulty removing oxide with standard pickling	High heat treatment temperature leading to a beryllium oxide-rich surface.	If the application allows, consider a lower age hardening temperature. A lower temperature can result in an oxide layer with a higher proportion of copper oxides, which are more readily removed by acid pickling. ^[1]
Inadequate pickling procedure.	Review and optimize the pickling process. This may involve adjusting the acid concentration, temperature, or immersion time.	

Data Presentation: Oxide Layer Characteristics

While specific quantitative data for the oxide layer thickness on C17500 is not readily available in published literature, the following tables provide representative information based on similar beryllium copper alloys and general copper oxidation behavior. This data is intended for comparative and illustrative purposes.

Table 1: Influence of Heat Treatment Temperature on Oxide Composition for High-Strength Be-Cu Alloys (e.g., C17200) in a Nitrogen Atmosphere

Heat Treatment Temperature	Outer Oxide Layer Composition	Implication for Removal
500°F (260°C)	~20% Beryllium Oxide, ~80% Copper Oxides[1]	More readily soluble in standard acid pickling solutions.
600°F (315°C)	~30% Beryllium Oxide, ~70% Copper Oxides[1]	Moderately soluble in standard acid pickling solutions.
≥700°F (370°C)	Primarily Beryllium Oxide[1]	May require more aggressive or specialized pickling procedures for complete removal.

Table 2: Illustrative Example of Oxide Layer Thickness on Copper as a Function of Heat Treatment Parameters (in an oxidizing atmosphere)

Note: This data is for general copper and not specific to C17500. The presence of beryllium will influence the actual oxide growth kinetics.

Temperature	Time	Atmosphere	Approximate Oxide Layer Thickness
400°C	1 hour	Air	4-5 µm
600°C	1 hour	Air	8-10 µm

Experimental Protocols

Protocol 1: Metallographic Examination of Surface Oxide Layer

Objective: To visually characterize the thickness and morphology of the surface oxide layer.

Methodology:

- **Sectioning:** Carefully section a representative sample of the heat-treated C17500 part using a low-speed diamond saw with coolant to minimize deformation of the surface layer.
- **Mounting:** Mount the sectioned sample in a suitable metallographic mounting compound (e.g., epoxy resin).
- **Grinding and Polishing:**
 - Grind the mounted sample using successively finer grits of silicon carbide paper (e.g., 240, 400, 600, 800, 1200 grit). Ensure the sample is thoroughly cleaned between each grinding step.
 - Polish the sample using diamond suspensions on appropriate polishing cloths (e.g., 6 μm , 3 μm , 1 μm).
 - Perform a final polish with a colloidal silica or alumina suspension to achieve a mirror-like finish.
- **Etching (Optional):** If desired to reveal the microstructure of the underlying base metal, etch the polished surface with a suitable etchant for copper alloys.
- **Microscopy:** Examine the cross-section of the sample using an optical microscope or a scanning electron microscope (SEM) at various magnifications (e.g., 100x, 500x, 1000x).
- **Measurement:** Use the calibrated measurement software of the microscope to determine the thickness of the surface oxide layer at multiple locations to obtain an average value.

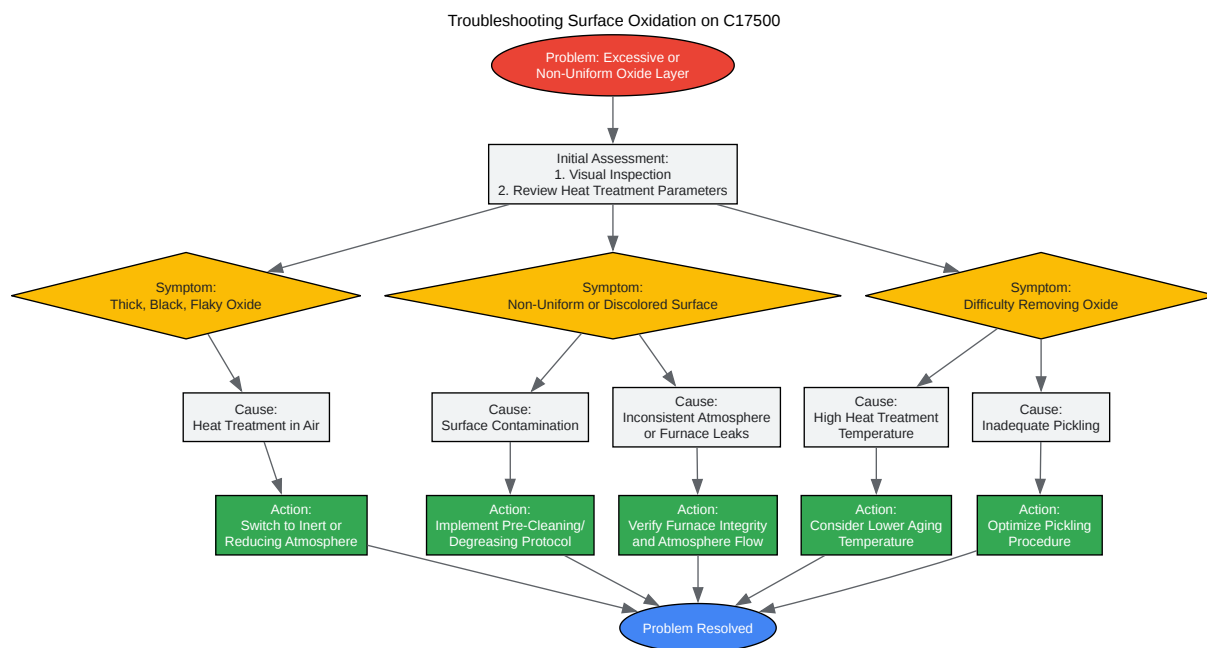
Protocol 2: Microhardness Testing of the Surface

Objective: To determine if there is a significant hardness gradient at the surface, which can be indicative of a surface layer with different properties.

Methodology:

- **Sample Preparation:** Prepare a metallographic cross-section of the heat-treated sample as described in Protocol 1.
- **Hardness Tester:** Use a Knoop or Vickers microhardness tester equipped with a calibrated microscope.
- **Hardness Traverse:**
 - Perform a series of indentations starting from the outer edge of the oxide layer and moving into the base material.
 - Space the indentations sufficiently far apart to avoid interference from the work-hardened zones of adjacent indents. A typical spacing is 3-5 times the diagonal length of the indentation.
 - Use a consistent load and dwell time for all indentations.
- **Data Analysis:**
 - Measure the diagonals of each indentation and convert them to hardness values (HK or HV).
 - Plot the hardness values as a function of the distance from the surface.
 - Analyze the plot for any significant increase in hardness at or near the surface, which would characterize the surface oxide layer.

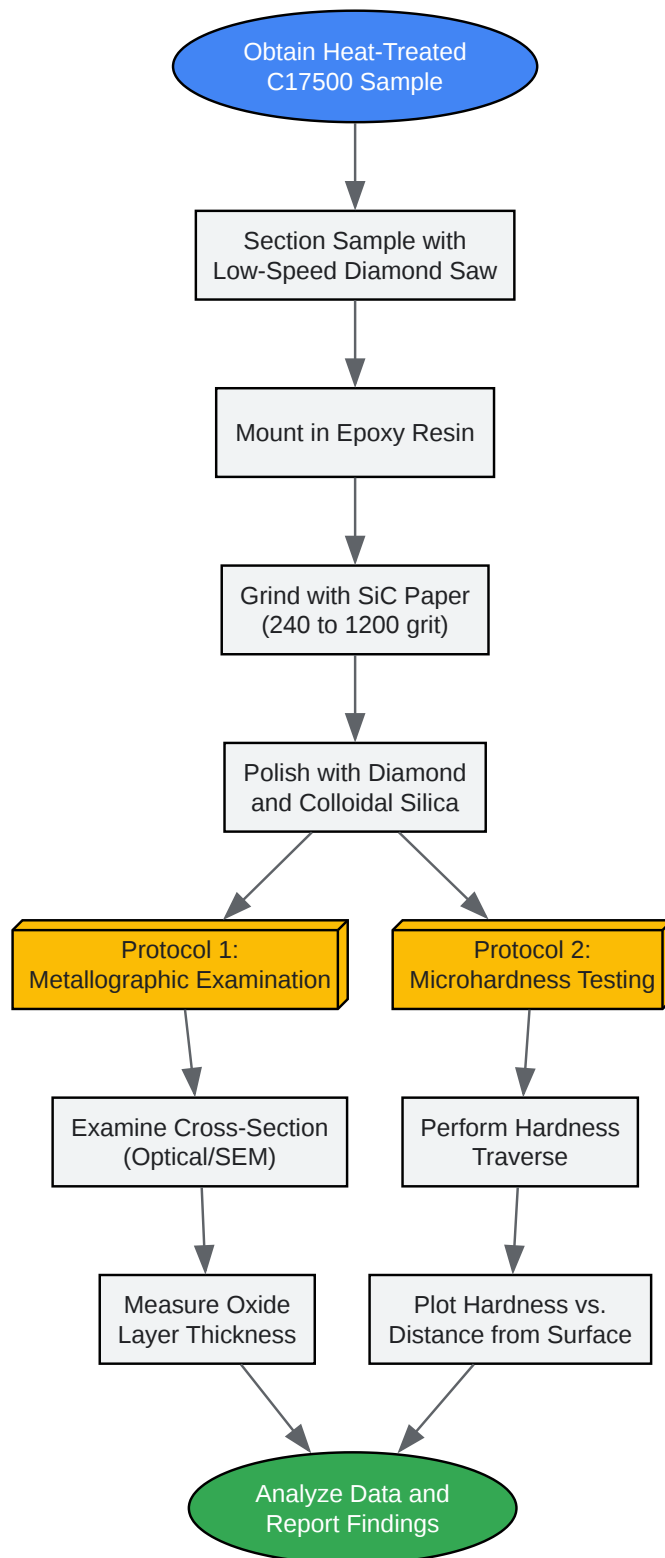
Visualizations



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Caption: Troubleshooting workflow for surface oxidation issues.

Workflow for Surface Oxide Layer Characterization

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Caption: Experimental workflow for surface characterization.

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References

- 1. In Our Element: How Do You Clean Copper Beryllium? [materion.com]
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